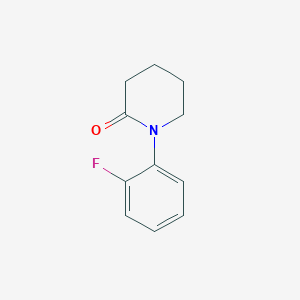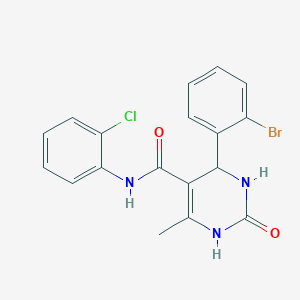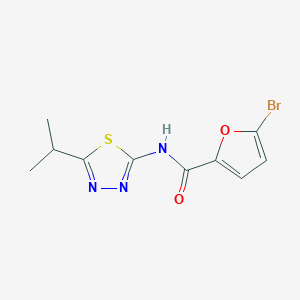
1-(4-((4-(Diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3-(4-methoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-((4-(Diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3-(4-methoxyphenyl)urea is a complex organic compound featuring a unique structure that incorporates multiple functional groups. Its chemical composition and structural framework make it significant in various research domains, particularly in the fields of chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((4-(Diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3-(4-methoxyphenyl)urea typically involves several steps:
Preparation of 4-(Diethylamino)-6-methylpyrimidin-2-amine: : This involves the reaction of diethylamine with 6-methyl-2-chloropyrimidine under specific temperature and solvent conditions.
Coupling with 4-Aminophenyl Isocyanate: : The intermediate 4-(Diethylamino)-6-methylpyrimidin-2-amine is then coupled with 4-aminophenyl isocyanate to form the urea linkage. This step is usually carried out in the presence of a coupling agent and a catalyst to ensure high yield and purity.
Industrial Production Methods
Industrial synthesis of this compound can involve similar steps, but scaled up with continuous flow chemistry techniques to optimize yield, purity, and safety. Utilizing automated reactors and rigorous control of reaction conditions can enhance the efficiency and reproducibility of the synthesis.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the diethylamino and methoxy functional groups, using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions typically involve the use of hydride donors or catalytic hydrogenation, targeting the pyrimidine and urea groups.
Substitution: : Electrophilic and nucleophilic substitutions can occur at various positions on the pyrimidine ring and the phenyl groups, facilitated by reagents such as halogens, alkylating agents, or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: : Lithium aluminium hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst (Pd/C)
Substituents: : Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction may produce amine derivatives.
科学的研究の応用
1-(4-((4-(Diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3-(4-methoxyphenyl)urea has diverse applications in scientific research, including:
Chemistry: : Used as a precursor or intermediate in the synthesis of other complex organic molecules
Biology: : Studied for its interactions with biological macromolecules, such as proteins and DNA. Its binding affinity and specificity to various biological targets make it a subject of interest.
Medicine: : Explored for its potential therapeutic effects, particularly as a candidate for drug development. Its structural features enable it to interact with various enzymes and receptors.
Industry: : Utilized in the development of novel materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 1-(4-((4-(Diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3-(4-methoxyphenyl)urea involves several molecular targets and pathways:
Molecular Targets: : The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or activating their functions. The pyrimidine and urea groups are key in these interactions.
Pathways Involved: : Depending on the application, the compound may influence signaling pathways, metabolic pathways, or other biochemical processes. For example, it may inhibit an enzyme critical to a disease pathway, thus serving as a potential therapeutic agent.
類似化合物との比較
Compared to other similar compounds, 1-(4-((4-(Diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3-(4-methoxyphenyl)urea exhibits unique features:
Structural Uniqueness: : The combination of diethylamino, methoxy, and urea groups within the same molecule is distinct and influences its reactivity and interactions.
Functional Properties: : Its ability to participate in various chemical reactions and its specific biological activity set it apart from similar compounds.
List of Similar Compounds
1-(4-(N,N-Dimethylaminophenyl)-3-(4-methoxyphenyl)urea: : Shares the urea linkage but with different substituents on the phenyl ring.
1-(4-(4-Methylpyrimidin-2-yl)aminophenyl)-3-(4-methoxyphenyl)urea: : Similar pyrimidine core but lacks the diethylamino group.
1-(4-(4-Methoxypyrimidin-2-yl)aminophenyl)-3-(4-methoxyphenyl)urea: : Structural analog with methoxy substituent on the pyrimidine ring.
Exploring the distinct properties and potential applications of this compound opens up various avenues for scientific research and practical use. Its unique chemical structure and reactivity make it a valuable subject of study.
特性
IUPAC Name |
1-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O2/c1-5-29(6-2)21-15-16(3)24-22(28-21)25-17-7-9-18(10-8-17)26-23(30)27-19-11-13-20(31-4)14-12-19/h7-15H,5-6H2,1-4H3,(H,24,25,28)(H2,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJITVRQAWIEKTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[3-(4-chlorobenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2665068.png)
![6-Bromo-1,1-difluoro-2,3-dihydro-1aH-cyclopropa[a]naphthalen-7b-ol](/img/structure/B2665069.png)
![2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(p-tolyl)butanamide](/img/structure/B2665071.png)

![N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-oxoimidazolidine-1-carboxamide](/img/structure/B2665073.png)



![1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]-N-[3-(propan-2-yloxy)propyl]piperidine-3-carboxamide](/img/structure/B2665078.png)

